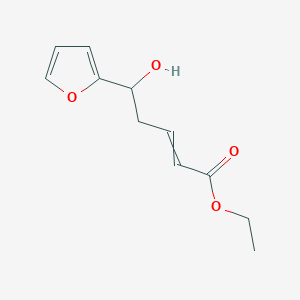
Ethyl 5-(furan-2-YL)-5-hydroxypent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(furan-2-YL)-5-hydroxypent-2-enoate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a furan ring attached to a pent-2-enoate moiety with a hydroxyl group at the fifth position. Furan derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(furan-2-YL)-5-hydroxypent-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions typically involve refluxing the reactants in ethanol for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(furan-2-YL)-5-hydroxypent-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 5-(furan-2-YL)-5-oxopent-2-enoate.
Reduction: The double bond in the pent-2-enoate moiety can be reduced to form ethyl 5-(furan-2-YL)-5-hydroxypentanoate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Ethyl 5-(furan-2-YL)-5-oxopent-2-enoate.
Reduction: Ethyl 5-(furan-2-YL)-5-hydroxypentanoate.
Substitution: Various substituted furan derivatives depending on the electrophilic reagent used.
Scientific Research Applications
Ethyl 5-(furan-2-YL)-5-hydroxypent-2-enoate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex furan derivatives and other heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of ethyl 5-(furan-2-YL)-5-hydroxypent-2-enoate involves its interaction with specific molecular targets and pathways. The furan ring and hydroxyl group can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways involved in inflammation, microbial growth, or cell proliferation .
Comparison with Similar Compounds
- Ethyl 5-(furan-2-YL)-5-oxopent-2-enoate
- Ethyl 5-(furan-2-YL)-5-hydroxypentanoate
- 5-(furan-2-YL)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Comparison: Ethyl 5-(furan-2-YL)-5-hydroxypent-2-enoate is unique due to the presence of both a hydroxyl group and a furan ring, which confer distinct chemical reactivity and biological activity. Compared to its oxidized or reduced analogs, this compound offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications. The presence of the furan ring also distinguishes it from other heterocyclic compounds, providing unique electronic and steric properties .
Properties
CAS No. |
89922-42-9 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 5-(furan-2-yl)-5-hydroxypent-2-enoate |
InChI |
InChI=1S/C11H14O4/c1-2-14-11(13)7-3-5-9(12)10-6-4-8-15-10/h3-4,6-9,12H,2,5H2,1H3 |
InChI Key |
NFKSRMGJYKUKRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC(C1=CC=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















